Cas no 330818-10-5 (4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide)

4-Chloro-N-(naphthalen-2-yl)-3-nitrobenzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and nitro groups at the 4- and 3-positions, respectively, and linked to a naphthalen-2-yl moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The electron-withdrawing nitro and chloro groups enhance its utility in nucleophilic substitution and coupling reactions, while the naphthalene ring contributes to π-stacking interactions, potentially improving binding affinity in bioactive molecules. Its well-defined crystalline properties facilitate purification and characterization, ensuring reproducibility in synthetic applications. The compound is particularly relevant in the development of kinase inhibitors and other small-molecule therapeutics.
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide structure
330818-10-5 structure
Product name:4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
CAS No:330818-10-5
MF:C17H11ClN2O3
Molecular Weight:326.73384308815
CID:5155864
PubChem ID:830706

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • 4-chloro-3-nitro-N-(2-naphthyl)benzamide
    • 4-Chloro-n-(naphthalen-2-yl)-3-nitrobenzamide
    • 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
    • インチ: 1S/C17H11ClN2O3/c18-15-8-6-13(10-16(15)20(22)23)17(21)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,19,21)
    • InChIKey: MDCTWISLGRZRRH-UHFFFAOYSA-N
    • SMILES: [N+](=O)([O-])C1C(Cl)=CC=C(C=1)C(=O)NC1=CC=C2C(C=CC=C2)=C1

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1306009-50mg
4-Chloro-n-(naphthalen-2-yl)-3-nitrobenzamide
330818-10-5 98%
50mg
¥2750.00 2024-05-19
Enamine
EN300-15548-0.1g
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
330818-10-5 95.0%
0.1g
$228.0 2025-02-19
Enamine
EN300-15548-2.5g
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
330818-10-5 95.0%
2.5g
$1287.0 2025-02-19
Aaron
AR01EMHT-250mg
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
330818-10-5 95%
250mg
$472.00 2025-02-14
Enamine
EN300-15548-250mg
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
330818-10-5 95.0%
250mg
$325.0 2023-09-25
Enamine
EN300-15548-5000mg
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
330818-10-5 95.0%
5000mg
$1903.0 2023-09-25
1PlusChem
1P01EM9H-2.5g
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
330818-10-5 95%
2.5g
$1653.00 2024-05-05
1PlusChem
1P01EM9H-250mg
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
330818-10-5 95%
250mg
$464.00 2024-05-05
Aaron
AR01EMHT-5g
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
330818-10-5 95%
5g
$2642.00 2023-12-15
Aaron
AR01EMHT-1g
4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide
330818-10-5 95%
1g
$927.00 2025-02-14

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide 関連文献

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamideに関する追加情報

4-Chloro-N-(Naphthalen-2-yl)-3-Nitrobenzamide: A Comprehensive Overview

4-Chloro-N-(naphthalen-2-yl)-3-nitrobenzamide, also known by its CAS number 330818-10-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a naphthalene ring system with a benzamide moiety, further substituted with chlorine and nitro groups. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

The synthesis of 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high product quality. This approach not only reduces reaction time but also minimizes the formation of by-products, which is crucial for large-scale production.

The structural features of this compound play a pivotal role in its applications. The naphthalene ring system contributes to the compound's aromatic stability and electronic properties, while the benzamide group introduces hydrogen bonding capabilities. The presence of chlorine and nitro groups further modulates the compound's reactivity and solubility. These characteristics make it an ideal candidate for use in drug design, where fine-tuning molecular properties is essential for achieving desired pharmacological effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide with greater accuracy. Molecular docking studies have revealed potential interactions with key protein targets, suggesting its potential as a lead compound in drug discovery. Additionally, experimental studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, highlighting its therapeutic potential.

The physical and chemical properties of this compound are well-documented, providing valuable insights into its behavior under various conditions. For example, its melting point, boiling point, and solubility in different solvents have been extensively studied to optimize its formulation for pharmaceutical applications. Furthermore, spectroscopic analyses, including UV-Vis and NMR spectroscopy, have been employed to confirm its structure and purity.

In terms of environmental impact, recent research has focused on the degradation pathways of 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide. Understanding how this compound breaks down in natural environments is crucial for assessing its ecological safety. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation, reducing its persistence in the environment. This information is vital for regulatory compliance and sustainable chemical management.

In conclusion, 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide (CAS No: 330818-10-5) is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with advancements in synthesis and computational techniques, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the field of organic chemistry.

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